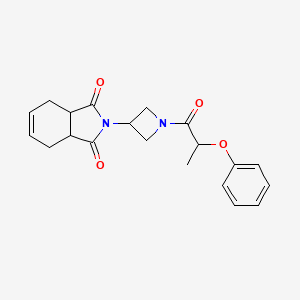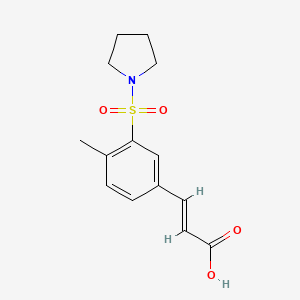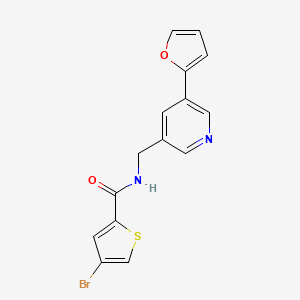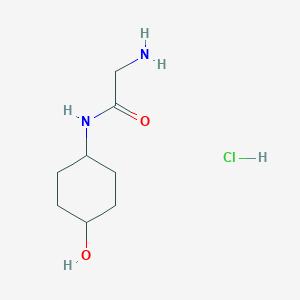
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20ClFN4O and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in D2-like Receptor Ligands
A significant application of this compound is its contribution to the field of D2-like receptor ligands. Arylcycloalkylamines, including phenyl piperidines, and their arylalkyl substituents have been identified as crucial pharmacophoric groups in numerous antipsychotic agents. Research has shown that these substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. An examination of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, revealed their contributions to the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).
Contribution to Antitubercular Activity
Another significant application is in the field of antitubercular activity. Modifications of the isoniazid (INH) structure, incorporating N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and its derivatives, have displayed in vitro efficacy against various strains of mycobacteria, including M. tuberculosis and M. avium. Some of these derivatives exhibited substantial activity even against INH-resistant non-tuberculous mycobacteria, indicating their potential in designing new leads for anti-TB compounds (Asif, 2014).
Role in Asymmetric Synthesis of N-heterocycles
Furthermore, the compound has applications in the asymmetric synthesis of N-heterocycles. Chiral sulfinamides, particularly tert-butanesulfinamide, have been widely recognized as superior chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The methodology facilitated by tert-butanesulfinamide provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Implications in CNS Acting Drugs Synthesis
It's also worth noting the compound's implications in the synthesis of novel Central Nervous System (CNS) acting drugs. A variety of heterocycles that contain heteroatoms such as nitrogen, sulfur, and oxygen, form a significant class of organic compounds with potential CNS effects. Compounds with functional groups like pyridine, azole, imidazole, indole, pyrimidine, piperidine, and others have been linked with CNS effects ranging from depression to convulsion. Some of these compounds can undergo keto-enol tautomerism, providing avenues for the derivation of chiral carboxylic acids and other components of tautomers, further expanding the scope of potential CNS-active compounds (Saganuwan, 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-15-8-14(5-6-16(15)21)24-19(26)13-2-1-7-25(10-13)18-9-17(12-3-4-12)22-11-23-18/h5-6,8-9,11-13H,1-4,7,10H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBPRERQUMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)




